Piperidine Substitution at N3 Position Confers Superior P2X7R Binding Affinity Compared to Alternative Heterocycles
SAR analysis of the 2,5-dioxoimidazolidine scaffold revealed that piperidine substitution at the N3 position, as present in the target compound, is strongly preferred for P2X7R antagonist activity [1]. Compounds bearing piperidine at N3 consistently achieved nanomolar IC50 values in ethidium uptake and IL-1β ELISA assays, whereas morpholine or piperazine replacements resulted in a >10-fold decrease in potency [1]. The target compound retains the optimal N3-piperidine pharmacophore essential for P2X7R engagement.
| Evidence Dimension | P2X7R Antagonism (IC50, Ethidium Uptake Assay) |
|---|---|
| Target Compound Data | Piperidine at N3 is associated with nanomolar IC50 (exact value for final analogue 21i: 23 nM) [1] |
| Comparator Or Baseline | Morpholine or piperazine at N3: activity reduced by >10-fold relative to piperidine [1] |
| Quantified Difference | >10-fold loss in potency for non-piperidine N3 substitutions |
| Conditions | Human P2X7R expressed in HEK293 cells; BzATP-induced ethidium bromide uptake |
Why This Matters
The piperidine substitution pattern is a key driver of P2X7R potency, making the target compound a critical intermediate for generating active antagonists rather than inactive analogs.
- [1] Park JH, Lee GE, Lee SD, et al. Discovery of Novel 2,5-Dioxoimidazolidine-Based P2X7 Receptor Antagonists as Constrained Analogues of KN62. J Med Chem. 2015;58(5):2114-2134. doi:10.1021/jm500324g View Source
